Octane-1-sulfonohydrazide
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Overview
Description
Octane-1-sulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides. These compounds are characterized by the presence of a sulfonyl group (-SO2-) attached to a hydrazide group (-NH-NH2). This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octane-1-sulfonohydrazide typically involves the reaction of octane-1-sulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
C8H17SO2Cl+NH2NH2→C8H17SO2NHNH2+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octane-1-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfonamides.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfonamides
Substitution: Various substituted sulfonohydrazides
Scientific Research Applications
Octane-1-sulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl hydrazones and other derivatives.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the production of surfactants and detergents due to its excellent coupling properties.
Mechanism of Action
The mechanism of action of octane-1-sulfonohydrazide involves its interaction with various molecular targets. In biological systems, it acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism is similar to that of sulfonamide drugs, which inhibit bacterial growth by blocking folic acid synthesis.
Comparison with Similar Compounds
Octane-1-sulfonohydrazide can be compared with other sulfonohydrazide derivatives, such as:
Benzene-1-sulfonohydrazide: Known for its antibacterial properties.
Indole-based sulfonohydrazides: Studied for their anticancer activity.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct physicochemical properties, making it suitable for applications in surfactants and detergents.
Similar Compounds
- Benzene-1-sulfonohydrazide
- Indole-based sulfonohydrazides
- Acetohydrazide derivatives
Properties
Molecular Formula |
C8H20N2O2S |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
octane-1-sulfonohydrazide |
InChI |
InChI=1S/C8H20N2O2S/c1-2-3-4-5-6-7-8-13(11,12)10-9/h10H,2-9H2,1H3 |
InChI Key |
CNXXUGXCLRRGMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)NN |
Origin of Product |
United States |
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